molecular formula C8H12N2O2S B13636247 Methyl 2-(2-aminoethyl)-5-methylthiazole-4-carboxylate

Methyl 2-(2-aminoethyl)-5-methylthiazole-4-carboxylate

Katalognummer: B13636247
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: GPJNZGIIEXSATP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Eigenschaften

Molekularformel

C8H12N2O2S

Molekulargewicht

200.26 g/mol

IUPAC-Name

methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H12N2O2S/c1-5-7(8(11)12-2)10-6(13-5)3-4-9/h3-4,9H2,1-2H3

InChI-Schlüssel

GPJNZGIIEXSATP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(S1)CCN)C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminoethanethiol with methyl 2-bromo-3-oxobutanoate under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate: Similar structure but lacks the methyl group at the 5-position.

    Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate: Similar structure but has an ethyl ester instead of a methyl ester.

    2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but has a carboxylic acid group instead of an ester.

Uniqueness

Methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate is unique due to the presence of both the aminoethyl and methyl groups, which can influence its reactivity and biological activity. The specific arrangement of these functional groups can enhance its interactions with biological targets and improve its stability under various conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.